N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide
Overview
Description
N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide (NAPB) is an amide derivative of a phenoxyalkanamine with a variety of applications in scientific research. It is a synthetic compound with a molecular weight of 248.3 g/mol and a molecular formula of C13H17NO2. NAPB is a white powder that is soluble in water and is used in a variety of laboratory experiments.
Scientific Research Applications
Antifungal Activities
N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides have shown promising results in antifungal activities. In a study by Lee et al. (1999), butanamides with electron-withdrawing groups displayed good to excellent activities against various fungi, including Pyricularia oryzae and Erysiphe graminis (Lee, Kim, Cheong, & Chung, 1999).
Gastric Acid Antisecretory Activity
Another application is in the field of gastric acid antisecretory activity. Ueda et al. (1991) synthesized and tested N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides for their antisecretory activity against histamine-induced gastric acid secretion, showing significant results (Ueda, Ishii, Sinozaki, Seiki, & Hatanaka, 1991).
Inhibition of Estrogen Biosynthesis
In the study of breast cancer treatments, 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, similar in structure to N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide, were evaluated by Hartmann & Batzl (1986) for their ability to inhibit human placental aromatase, showing strong inhibition potential (Hartmann & Batzl, 1986).
Dipeptidyl Peptidase IV Inhibition
Butanamides have been investigated for their role as dipeptidyl peptidase IV inhibitors, which is crucial in type 2 diabetes treatment. Nitta et al. (2012) found that certain butanamide derivatives showed highly potent DPP-4 inhibitory activity and reduced blood glucose excursion (Nitta, Fujii, Sakami, Satoh, Nakaki, Satoh, Kumagai, & Kawai, 2012).
MMP Inhibitors for PET Imaging
Butanamides have also been explored for their potential as matrix metalloproteinase inhibitors, useful in positron emission tomography (PET) imaging. Wagner et al. (2007) synthesized fluorinated butanamide derivatives for in vitro MMP inhibition, showing high potencies for MMP-2, MMP-8, MMP-9, and MMP-13 (Wagner, Breyholz, Law, Faust, Höltke, Schröer, Haufe, Levkau, Schober, Schäfers, & Kopka, 2007).
Tyrosinase and Melanin Inhibition
In dermatology, N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides have been synthesized and tested for their inhibitory effects on tyrosinase and melanin, showing potential as depigmentation agents. Raza et al. (2019) demonstrated significant results in both in vitro and in vivo studies (Raza, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Hassan, Abbas, Hong, Shah, Shahid, & Seo, 2019).
properties
IUPAC Name |
N-(4-aminophenyl)-2-(3-methylphenoxy)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-16(21-15-6-4-5-12(2)11-15)17(20)19-14-9-7-13(18)8-10-14/h4-11,16H,3,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQUSXWQATUYDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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